An In-Depth Technical Guide to 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one (Acecyclone)
An In-Depth Technical Guide to 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one (Acecyclone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one, commonly known as acecyclone, is a polycyclic aromatic hydrocarbon (PAH) featuring a unique fused-ring system. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, spectroscopic characterization, and reactivity, with a particular focus on its utility as a precursor in the synthesis of larger PAHs and functional materials for organic electronics. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in the field.
Introduction
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one (Acecyclone) is a crystalline solid that has garnered significant interest in the field of organic synthesis and materials science.[1] Its rigid, planar aromatic core, combined with the reactive cyclopentadienone moiety, makes it a valuable building block for the construction of complex molecular architectures. Specifically, its propensity to undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction, provides a powerful tool for the synthesis of extended polycyclic aromatic hydrocarbons and graphene nanoribbons.[2][3] Understanding the fundamental properties and reactivity of acecyclone is therefore crucial for the rational design and development of novel organic materials with tailored electronic and photophysical properties.
Synthesis of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one
The most common and efficient synthesis of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one involves the base-catalyzed aldol condensation of acenaphthenequinone with 1,3-diphenylacetone.[4]
Reaction Mechanism
The synthesis proceeds via a tandem aldol condensation and subsequent dehydration reaction. The basic catalyst, typically potassium hydroxide or sodium hydroxide in an alcoholic solvent, deprotonates the alpha-carbon of 1,3-diphenylacetone to generate an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of acenaphthenequinone. A subsequent intramolecular aldol condensation followed by dehydration leads to the formation of the fused cyclopentadienone ring system.
Caption: Synthesis of Acecyclone.
Experimental Protocol
Materials:
-
Acenaphthenequinone
-
1,3-Diphenylacetone
-
Ethanol (or other suitable alcohol)
-
Potassium Hydroxide (or Sodium Hydroxide)
-
Hydrochloric Acid (for neutralization)
-
Recrystallization solvent (e.g., toluene, xylene)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve equimolar amounts of acenaphthenequinone and 1,3-diphenylacetone in a minimal amount of hot ethanol.
-
Base Addition: While stirring vigorously, slowly add a solution of potassium hydroxide in ethanol to the reaction mixture. The color of the solution should change, indicating the formation of the enolate and subsequent reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate. Slowly add dilute hydrochloric acid to neutralize the excess base, which should induce further precipitation of the crude product.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and salts. The crude product can be further purified by recrystallization from a high-boiling solvent such as toluene or xylene to yield the final product as a crystalline solid.[5]
Physicochemical Properties
A summary of the key physicochemical properties of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₁₆O | [6] |
| Molecular Weight | 356.42 g/mol | [7] |
| Appearance | Amber to dark purple to black powder/crystal | |
| Melting Point | 289 °C | [8] |
| Boiling Point (Predicted) | 660.9 ± 55.0 °C | [8] |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [8] |
| CAS Number | 641-57-6 | [7] |
Spectroscopic Characterization
The structural elucidation of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the acenaphthylene and phenyl ring systems. The exact chemical shifts and coupling constants would require detailed 2D NMR analysis for unambiguous assignment.
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon in the downfield region (around δ 195-200 ppm). The remaining aromatic carbons will appear in the region of δ 120-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1720 cm⁻¹. The spectrum will also display multiple bands in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations.
Mass Spectrometry (MS)
The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 356.4). The fragmentation pattern would likely involve the loss of a carbon monoxide molecule (CO), a characteristic fragmentation for cyclopentadienones.
Reactivity and Applications in Synthesis
The core reactivity of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one is dominated by the cyclopentadienone moiety, which acts as a highly reactive diene in Diels-Alder reactions.[3]
Diels-Alder Reactions for the Synthesis of Polycyclic Aromatic Hydrocarbons
Acecyclone readily undergoes [4+2] cycloaddition with a variety of dienophiles, particularly acetylenic compounds, to generate large, complex polycyclic aromatic hydrocarbons.[2] A notable example is the reaction with diphenylacetylene to form hexaphenylbenzene, a key intermediate in the synthesis of nanographenes.[9]
Caption: Diels-Alder Reactivity of Acecyclone.
Experimental Protocol: Synthesis of a Hexa-substituted Benzene Derivative
Materials:
-
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one (Acecyclone)
-
Diphenylacetylene (or other suitable alkyne)
-
High-boiling solvent (e.g., diphenyl ether, benzophenone)[2]
Procedure:
-
Reactant Mixture: In a high-temperature reaction vessel, combine acecyclone and a slight excess of the dienophile (e.g., diphenylacetylene).
-
Solvent Addition: Add a high-boiling solvent to the mixture to facilitate a homogeneous reaction at elevated temperatures.
-
High-Temperature Reaction: Heat the mixture to a high temperature (typically >250 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction involves a Diels-Alder cycloaddition followed by a cheletropic extrusion of carbon monoxide.
-
Workup and Purification: After the reaction is complete (monitored by TLC or disappearance of the characteristic color of acecyclone), cool the reaction mixture. The product, often a large and sparingly soluble PAH, may precipitate upon cooling. Isolate the product by filtration and wash with a suitable solvent to remove the high-boiling solvent and any unreacted starting materials. Further purification can be achieved by recrystallization or sublimation if necessary.
Applications in Materials Science
The ability to synthesize large, planar, and electron-rich polycyclic aromatic hydrocarbons from acecyclone makes it a valuable precursor for materials with potential applications in organic electronics. These extended π-systems can exhibit favorable charge transport properties, making them suitable for use in:
-
Organic Field-Effect Transistors (OFETs): The synthesized PAHs can serve as the active semiconductor layer.
-
Organic Light-Emitting Diodes (OLEDs): Derivatives can be designed to have specific emission properties for use as emitters or host materials.
-
Graphene Nanoribbon Synthesis: Acecyclone derivatives can be used as molecular precursors for the bottom-up synthesis of structurally well-defined graphene nanoribbons, which are promising materials for next-generation electronics.
Crystal Structure
The solid-state structure of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one has been determined by X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) deposition number for this structure is 973131.[6][10] The crystal structure analysis reveals a nearly planar acenaphthylene core with the two phenyl groups twisted out of the plane of the central ring system. This twisted conformation is a common feature for sterically hindered polycyclic aromatic compounds.
Conclusion
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one is a versatile and highly reactive building block in organic synthesis. Its straightforward preparation and its utility in Diels-Alder reactions provide a powerful platform for the construction of a wide range of complex polycyclic aromatic hydrocarbons. The continued exploration of the reactivity of acecyclone and its derivatives holds significant promise for the development of novel functional materials for advanced applications in organic electronics and materials science.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 267145, 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one. [Link]
-
MDPI. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. [Link]
-
Organic Syntheses. Hexaphenylbenzene. [Link]
- Holmes, A. B. The Diels-Alder Reaction: Ethylenic and Acetylenic Dienophiles. Org. React.1948, 4, 60-173.
-
Sciencemadness.org. Hexaphenyl benzene synthesis. [Link]
-
Sci-Hub. Synthesis of 2,3,6,7,8,9-Hexahydro-1H-cyclohepta[gh]phenalene. [Link]
-
Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][6][7]OXAZABOROLE-BORANE COMPLEX. [Link]
-
Beilstein Journals. Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. [Link]
-
ResearchGate. (PDF) Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. [Link]
-
YouTube. The Diels-Alder Reaction with a Cyclic Diene. [Link]
-
Organic Syntheses. 2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). [Link]
-
PubMed Central. Crystal structure and Hirshfeld surface analysis of 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 267145, 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one. [Link]
-
Wikimedia Commons. File:Hexaphenylbenzene synthesis from tetraphenylcyclopentadienone.svg. [Link]
Sources
- 1. Synthesis and properties of cyclohepta[de]naphthalene-7,8-dione, o-pleiadienequinone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. 7,9-Diphenyl-8H-cyclopent[a]acenaphthylen-8-one, CasNo.641-57-6 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 6. ACCURATE SPECTROSCOPIC CHARACTERIZATION OF PROTONATED OXIRANE: A POTENTIAL PREBIOTIC SPECIES IN TITAN’S ATMOSPHERE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. File:Hexaphenylbenzene synthesis from tetraphenylcyclopentadienone.svg - Wikipedia [en.wikipedia.org]
- 10. 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one | C27H16O | CID 267145 - PubChem [pubchem.ncbi.nlm.nih.gov]
